molecular formula C24H34O7 B1248415 Melissoidesin G

Melissoidesin G

Cat. No. B1248415
M. Wt: 434.5 g/mol
InChI Key: JSXKRCUMUDUIGE-HZWKRDQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melissoidesin G is a natural product found in Isodon melissoides and Isodon rubescens with data available.

Scientific Research Applications

Anticancer Potential

Melissoidesin G, a diterpenoid extracted from Isodon melissoides, has demonstrated significant anticancer potential. In a study by (Yu et al., 2007), it was found to induce apoptosis in human leukemia cell lines by causing mitochondrial dysfunction and reactive oxygen species production. This suggests its potential as a novel therapeutic agent for leukemia.

Cytotoxicity Against Cancer Cells

Melissoidesin has shown cytotoxic effects against lung cancer and neuroblastoma cell lines, as indicated in research by (Thirugnanasampandan & Jayakumar, 2009). This highlights its potential utility in developing new anticancer therapies.

Antioxidant and Anti-inflammatory Effects

Research by (Thirugnanasampandan et al., 2008) has demonstrated that melissoidesin possesses significant anti-inflammatory and antioxidant properties. This could be relevant in the treatment of diseases where oxidative stress and inflammation are contributing factors.

Antibacterial Activity

A study conducted by (Kumar et al., 2019) revealed that Isodon melissoides essential oil, which includes melissoidesin, exhibits substantial antibacterial activity. This suggests potential applications in treating bacterial infections.

properties

Product Name

Melissoidesin G

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1R,2R,3R,4S,6S,9S,10S,11S,13S)-3-acetyloxy-2,11-dihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H34O7/c1-11-14-9-15(27)18-23(6)8-7-16(30-12(2)25)22(4,5)19(23)17(31-13(3)26)21(29)24(18,10-14)20(11)28/h14-19,21,27,29H,1,7-10H2,2-6H3/t14-,15+,16+,17-,18+,19-,21+,23+,24+/m1/s1

InChI Key

JSXKRCUMUDUIGE-HZWKRDQHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H]3[C@H](C[C@@H]4C[C@@]3([C@H]([C@@H]([C@@H]2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C

Canonical SMILES

CC(=O)OC1CCC2(C3C(CC4CC3(C(C(C2C1(C)C)OC(=O)C)O)C(=O)C4=C)O)C

synonyms

melissoidesin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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